molecular formula C9H12N2O4S B12800605 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- CAS No. 145986-09-0

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-

Cat. No.: B12800605
CAS No.: 145986-09-0
M. Wt: 244.27 g/mol
InChI Key: GCMLYCFXOXELDY-NKWVEPMBSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinedione core and an oxathiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- involves several steps. One common method includes the reaction of a pyrimidinedione derivative with a suitable oxathiolan precursor under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized pyrimidinedione derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antiviral activity, it inhibits the replication of viral RNA by targeting viral enzymes. The oxathiolan ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its function and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core but differ in their substituents.

    Oxathiolan derivatives: Compounds with variations in the oxathiolan ring structure.

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- apart is its specific stereochemistry and the combination of the pyrimidinedione and oxathiolan moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

145986-09-0

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1

InChI Key

GCMLYCFXOXELDY-NKWVEPMBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Origin of Product

United States

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